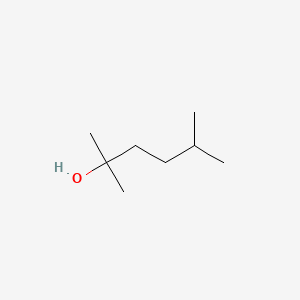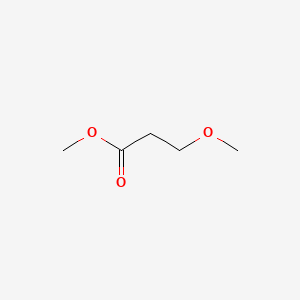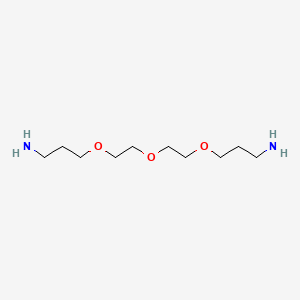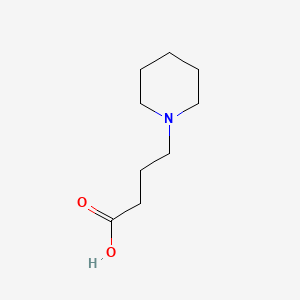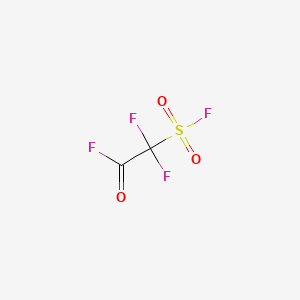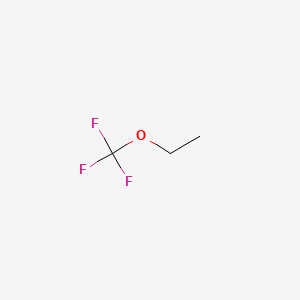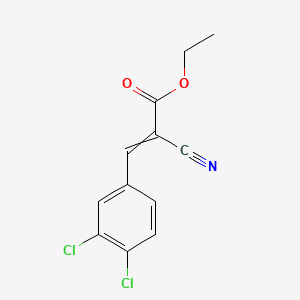
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C12H9Cl2NO2 It is a derivative of acrylate, characterized by the presence of a cyano group and a dichlorophenyl group
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyano and acrylate groups.
Industry: Utilized in the production of polymers and materials with unique properties, such as adhesives and coatings.
Mecanismo De Acción
Target of Action
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is a small-molecule inhibitor that primarily targets the PDZ domain of protein interacting with Cα-kinase 1 (PICK1) . PICK1 is a protein that plays a crucial role in various physiological processes and is considered a potential drug target against brain ischemia, pain, and cocaine addiction .
Mode of Action
The interaction of this compound with its target, the PDZ domain of PICK1, results in the inhibition of this protein . This inhibition can potentially modulate the physiological processes in which PICK1 is involved .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the PDZ domain of PICK1 . This inhibition can potentially modulate the physiological processes in which PICK1 is involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-amino-3-(3,4-dichlorophenyl)acrylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives like ethyl 2-amino-3-(3,4-dichlorophenyl)acrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Comparación Con Compuestos Similares
- Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate
- Ethyl 2-cyano-3-(3,5-dichlorophenyl)acrylate
- Ethyl 2-cyano-3-(4-chlorophenyl)acrylate
Comparison: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can affect the compound’s electronic properties, reactivity, and interactions with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate can be achieved through the Knoevenagel condensation reaction between ethyl cyanoacetate and 3,4-dichlorobenzaldehyde, followed by the addition of malononitrile and subsequent cyclization of the resulting product.", "Starting Materials": [ "Ethyl cyanoacetate", "3,4-dichlorobenzaldehyde", "Malononitrile", "Sodium ethoxide", "Absolute ethanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl cyanoacetate (1.0 equiv) and 3,4-dichlorobenzaldehyde (1.0 equiv) in absolute ethanol and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4-6 hours with constant stirring.", "Step 2: Cool the reaction mixture to room temperature and add malononitrile (1.2 equiv) and sodium ethoxide (1.2 equiv). Heat the reaction mixture at reflux for 8-10 hours with constant stirring.", "Step 3: Allow the reaction mixture to cool to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the product under reduced pressure and purify by column chromatography using a suitable solvent system to obtain the desired product, Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate." ] } | |
Número CAS |
55417-50-0 |
Fórmula molecular |
C12H9Cl2NO2 |
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
ethyl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5- |
Clave InChI |
BAGNYLHFEFULOF-UITAMQMPSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N |
SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


